Cas no 72289-51-1 (tert-butyl (2S,3R)-2-{(benzyloxy)carbonylamino}-3-hydroxybutanoate)

Tert-butyl (2S,3R)-2-{(benzyloxy)carbonylamino}-3-hydroxybutanoate is a chiral intermediate widely used in organic synthesis, particularly in the preparation of pharmaceuticals and biologically active compounds. Its key structural features include a tert-butyl ester group, a benzyloxycarbonyl (Cbz) protected amine, and a stereodefined hydroxybutanoate moiety, which make it valuable for asymmetric synthesis. The (2S,3R) configuration ensures high enantioselectivity in reactions, while the Cbz group offers selective deprotection options. The tert-butyl ester enhances solubility and stability under various conditions. This compound is particularly useful in peptide synthesis and the development of β-hydroxy-α-amino acid derivatives, providing a versatile building block for complex molecular architectures.
tert-butyl (2S,3R)-2-{(benzyloxy)carbonylamino}-3-hydroxybutanoate structure
72289-51-1 structure
Product Name:tert-butyl (2S,3R)-2-{(benzyloxy)carbonylamino}-3-hydroxybutanoate
CAS No:72289-51-1
MF:C16H23NO5
MW:309.357525110245
CID:549426
PubChem ID:11098913
Update Time:2025-05-23

tert-butyl (2S,3R)-2-{(benzyloxy)carbonylamino}-3-hydroxybutanoate Chemical and Physical Properties

Names and Identifiers

    • L-Threonine,N-[(phenylmethoxy)carbonyl]-, 1,1-dimethylethyl ester
    • Z-THR-OTBU
    • N-benzyloxycarbonyl L-threonine tert-butyl ester
    • N-benzyloxycarbonyl-threonine tert-butyl ester
    • tert-butyl (2S,3R)-2-(benzyloxycarbonyl)amino-3-hydroxybutanoate
    • Z-L-THREONINE T-BUTYL ESTER
    • tert-butyl (2S,3R)-2-{(benzyloxy)carbonylamino}-3-hydroxybutanoate
    • SCHEMBL2679221
    • (2S,3R)-tert-butyl 2-(benzyloxycarbonylamino)-3-hydroxybutanoate
    • TERT-BUTYL (2S,3R)-2-{[(BENZYLOXY)CARBONYL]AMINO}-3-HYDROXYBUTANOATE
    • EN300-12629302
    • 72289-51-1
    • Inchi: 1S/C16H23NO5/c1-11(18)13(14(19)22-16(2,3)4)17-15(20)21-10-12-8-6-5-7-9-12/h5-9,11,13,18H,10H2,1-4H3,(H,17,20)/t11-,13+/m1/s1
    • InChI Key: ZRQUTSHDNGTITM-YPMHNXCESA-N
    • SMILES: O(C([C@H]([C@@H](C)O)NC(=O)OCC1C=CC=CC=1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 309.15800
  • Monoisotopic Mass: 309.15762283g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 8
  • Complexity: 371
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 84.9Ų

Experimental Properties

  • PSA: 84.86000
  • LogP: 2.39480

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tert-butyl (2S,3R)-2-{(benzyloxy)carbonylamino}-3-hydroxybutanoate Related Literature

Additional information on tert-butyl (2S,3R)-2-{(benzyloxy)carbonylamino}-3-hydroxybutanoate

tert-butyl (2S,3R)-2-{(benzyloxy)carbonylamino}-3-hydroxybutanoate: A Comprehensive Overview

The compound tert-butyl (2S,3R)-2-{(benzyloxy)carbonylamino}-3-hydroxybutanoate, identified by the CAS number 72289-51-1, is a significant molecule in the field of organic chemistry and biochemistry. This compound is particularly notable for its role in peptide synthesis and its applications in the pharmaceutical industry. The structure of this compound is characterized by a tert-butyl ester group, a benzyloxycarbonyl (Cbz) protecting group, and a hydroxyl group positioned at specific stereocenters, which contribute to its unique properties and reactivity.

The synthesis of tert-butyl (2S,3R)-2-{(benzyloxy)carbonylamino}-3-hydroxybutanoate typically involves multi-step processes that include protection and deprotection strategies. The use of the benzyloxycarbonyl group as a protecting agent for amino groups is a well-established practice in peptide chemistry. This compound serves as an intermediate in the synthesis of various bioactive molecules, including peptides and proteins. Recent advancements in asymmetric synthesis have further enhanced the efficiency and selectivity of its production, making it a valuable tool in modern drug discovery.

In terms of applications, this compound has been extensively studied for its potential in drug delivery systems. The stereochemistry at the 2S and 3R positions plays a crucial role in determining its pharmacokinetic properties. Researchers have explored its ability to act as a prodrug, where the tert-butyl ester group can be cleaved under specific physiological conditions to release the active drug moiety. This property has been leveraged in developing targeted therapies for various diseases, including cancer and inflammatory disorders.

Recent studies have also highlighted the importance of tert-butyl (2S,3R)-2-{(benzyloxy)carbonylamino}-3-hydroxybutanoate in understanding enzyme mechanisms. Its structure mimics certain intermediates involved in enzymatic catalysis, making it a valuable substrate for studying proteases and other hydrolases. This has led to insights into enzyme specificity and catalytic efficiency, which are critical for designing inhibitors and developing new therapeutic agents.

The use of this compound in combinatorial chemistry has further expanded its utility. By incorporating it into libraries of compounds, researchers can efficiently screen for novel bioactive molecules with desired properties. This approach has been instrumental in identifying leads for anti-infective agents and anticancer drugs.

In conclusion, tert-butyl (2S,3R)-2-{(benzyloxy)carbonylamino}-3-hydroxybutanoate is a versatile compound with wide-ranging applications in organic synthesis, drug discovery, and enzymology. Its unique structure and stereochemistry make it an invaluable tool for advancing our understanding of chemical biology and developing innovative therapeutic solutions.

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